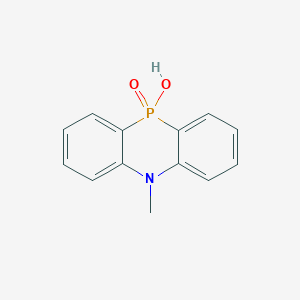
10-Hydroxy-5-methylphenophosphazinine 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-5-methylphenophosphazinine 10-oxide is a chemical compound known for its unique structure and properties It is a derivative of phenophosphazine, characterized by the presence of a hydroxyl group and a methyl group attached to the phenophosphazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Hydroxy-5-methylphenophosphazinine 10-oxide can be synthesized through a novel technique involving the treatment of 10-methoxy-5,10-dihydrophenophosphazine 10-oxide with an equivalent of sodium hydride in anhydrous dimethylformamide (DMF). The reaction is carried out at 120°C for 3 to 4 hours . This method avoids the use of poisonous and expensive methyl iodide, making it more efficient and safer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above provides a basis for scaling up the production process. The use of sodium hydride and anhydrous DMF in a controlled environment can be adapted for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-5-methylphenophosphazinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Sodium borohydride can be used to reduce the compound under mild conditions.
Substitution: Various nucleophiles can substitute the hydroxyl group under appropriate conditions.
Major Products Formed
Oxidation: 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted phenophosphazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-5-methylphenophosphazinine 10-oxide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phosphorus-containing compounds and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-5-methylphenophosphazinine 10-oxide involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .
- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide .
Uniqueness
10-Hydroxy-5-methylphenophosphazinine 10-oxide is unique due to its specific substitution pattern on the phenophosphazine ringIts synthesis method also offers advantages in terms of safety and efficiency .
Eigenschaften
CAS-Nummer |
64090-21-7 |
|---|---|
Molekularformel |
C13H12NO2P |
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
10-hydroxy-5-methylphenophosphazinine 10-oxide |
InChI |
InChI=1S/C13H12NO2P/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
CDJQPVXUFGIJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


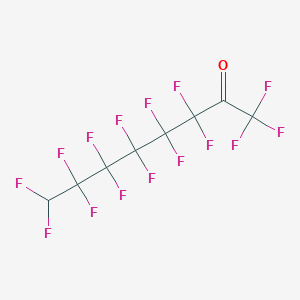

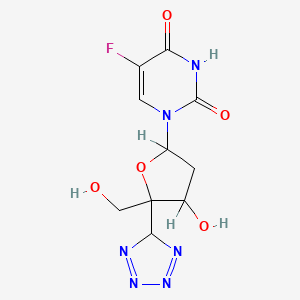
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)


![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
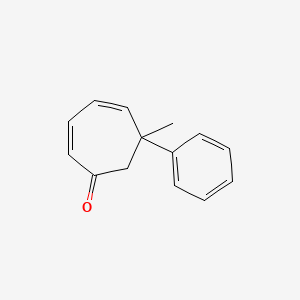


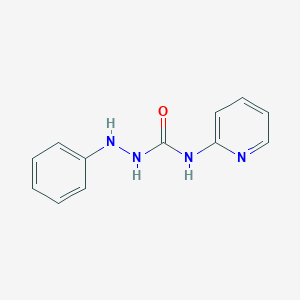
acetate](/img/structure/B14494907.png)

